4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

Description

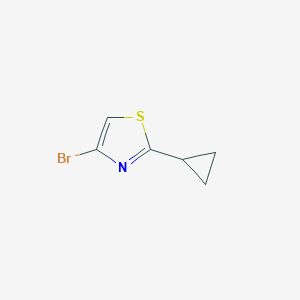

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-5-3-9-6(8-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDCZNRQSUMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669492 | |

| Record name | 4-Bromo-2-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-69-2 | |

| Record name | 4-Bromo-2-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Cyclopropyl 1,3 Thiazole and Its Analogs

Direct Synthesis Approaches for 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

The direct synthesis of this compound hinges on the efficient formation of the thiazole (B1198619) ring followed by a regioselective bromination.

Optimization of Reaction Conditions for Thiazole Ring Formation

The initial formation of the 2-cyclopropyl-1,3-thiazole core is a critical step. This is often achieved through a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In this case, cyclopropanecarbothioamide (B1358230) is a key starting material. The reaction conditions, including solvent, temperature, and the presence of a catalyst, are optimized to maximize the yield and purity of the resulting 2-cyclopropylthiazole (B2563669). While specific optimization data for 2-cyclopropylthiazole is not extensively available in the provided search results, general principles of thiazole synthesis suggest that polar solvents and moderate temperatures are often employed.

Regioselective Bromination Strategies

Once 2-cyclopropyl-1,3-thiazole is obtained, the next step is the regioselective introduction of a bromine atom at the 4-position of the thiazole ring. The electron-donating nature of the cyclopropyl (B3062369) group at the 2-position can influence the regioselectivity of electrophilic aromatic substitution. However, the thiazole ring itself has distinct reactive sites. The C5-position is generally more susceptible to electrophilic attack than the C4-position. Therefore, direct bromination of 2-cyclopropylthiazole might lead to a mixture of products.

To achieve regioselectivity at the 4-position, one common strategy involves the use of specific brominating agents and reaction conditions that favor substitution at this less reactive site. Another approach is to utilize a pre-functionalized thiazole. For instance, starting with a 2,4-dihalothiazole, a regioselective cross-coupling or a bromine-magnesium exchange reaction can be employed to introduce the cyclopropyl group at the 2-position, leaving the bromine at the 4-position. tum.de Cross-coupling reactions on 2,4-dibromothiazole (B130268) have been shown to occur preferentially at the more electron-deficient 2-position, which can be used to prepare 2-substituted 4-bromothiazoles. tum.de

General Synthetic Routes for Cyclopropyl-Substituted Thiazole Derivatives

The synthesis of cyclopropyl-substituted thiazole derivatives is not limited to a single pathway. Several established and modified methods are utilized to construct this important class of heterocyclic compounds.

Hantzsch Thiazole Synthesis Modifications for Cyclopropyl-Thiazoles

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazoles. chemhelpasap.com It traditionally involves the reaction between an α-haloketone and a thioamide. chemhelpasap.com For the synthesis of cyclopropyl-thiazoles, this method can be adapted by using either a cyclopropyl-containing α-haloketone or a cyclopropyl-containing thioamide. For example, the reaction of a 1-bromo-1-cyclopropylalkan-2-one with a thioamide would lead to a 4-cyclopropyl-substituted thiazole. Conversely, reacting an α-haloketone with cyclopropanecarbothioamide would yield a 2-cyclopropyl-substituted thiazole. The reaction is typically high-yielding and straightforward to perform. chemhelpasap.com Modifications to the classic Hantzsch synthesis, such as using microwave irradiation or employing solid-phase techniques, have been developed to improve reaction times and yields. nih.govnih.govnih.gov

One-Pot Multicomponent Reactions for Thiazole Ring Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazole derivatives. nih.govmdpi.comresearchgate.netnih.govacgpubs.orge-journals.in These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. For the synthesis of cyclopropyl-substituted thiazoles, an MCR could involve a cyclopropyl-containing aldehyde, a source of sulfur (like a thioamide or potassium thiocyanate), and an α-halo-carbonyl compound or its equivalent. nih.govnih.gov The development of chemoenzymatic one-pot MCRs has also been reported, offering mild reaction conditions and high yields for the synthesis of thiazole derivatives. nih.gov

Cyclization Reactions Involving Halogenated Cyclopropyl Ketones

The use of halogenated cyclopropyl ketones as precursors is another viable route to cyclopropyl-thiazoles. These ketones can undergo cyclization reactions with a suitable sulfur-containing nucleophile, such as a thioamide or thiourea, to form the thiazole ring. researchgate.net The strain of the cyclopropyl ring can influence the reactivity of the ketone and the subsequent cyclization process. nih.govresearchgate.netnih.gov The reaction of an α-halocyclopropyl ketone with a thioamide would directly lead to the formation of a 2-substituted-4-cyclopropylthiazole.

Catalytic Approaches in Thiazole Synthesis (e.g., Triethylamine (B128534), Polyvinyl Pyridine (B92270), Acetic Acid)

The formation of the thiazole ring, often accomplished via the Hantzsch thiazole synthesis, involves the cyclocondensation of a thioamide with an α-haloketone. The efficiency and selectivity of this and related reactions can be significantly enhanced by the use of catalysts. Basic, acidic, and polymer-supported catalysts are employed to facilitate the key bond-forming steps.

Triethylamine: As a common organic base, triethylamine is frequently used to promote thiazole synthesis. It acts as an acid scavenger, neutralizing the hydrogen halide (e.g., HBr, HCl) that is eliminated during the cyclization reaction. This prevents potential side reactions and decomposition of acid-sensitive substrates. For instance, in reactions involving α-diazoketones and thioamides, triethylamine is used in conjunction with phosphorus pentasulfide to yield 5-arylthiazoles. organic-chemistry.org It is also employed as a basic medium for the synthesis of thiazoles from α-haloketohydrazonoyl halides and thiosemicarbazones, where it facilitates the initial nucleophilic substitution. researchgate.net In some Hantzsch-type syntheses, triethylamine is used to facilitate the final elimination step, leading to the aromatic thiazole ring. nih.gov

Polyvinyl Pyridine: Polymer-supported catalysts like polyvinyl pyridine (PVP) offer advantages in terms of ease of separation and recyclability. PVP, with its pyridine moieties, can function as a basic catalyst, similar to triethylamine. While direct examples of PVP in the synthesis of this compound are not prominent, its utility in related heterocyclic syntheses is well-established. For example, composite films of poly(vinylpyridine) with metal oxides have been prepared for use in photocatalysis. mdpi.com The basic nitrogen of the pyridine ring in the polymer can deprotonate substrates and neutralize acids, facilitating reactions in a heterogeneous manner, which simplifies product purification.

Acetic Acid: Acetic acid serves as a mild acidic catalyst in various thiazole syntheses. It can activate the carbonyl group of an α-haloketone, making it more electrophilic and susceptible to nucleophilic attack by the sulfur atom of a thioamide or thiourea. nih.gov This catalytic approach has been shown to be effective in one-pot, multi-component reactions, leading to high yields of thiazole derivatives. nih.govtandfonline.com For example, the reaction of thiocarbohydrazide, aldehydes, and α-halocarbonyl coumarins under microwave irradiation is optimized using a catalytic amount of acetic acid in ethanol (B145695), resulting in yields of 88–93%. nih.gov Similarly, the synthesis of certain thiazole compounds from cyclopropanecarboxaldehyde (B31225) and thiosemicarbazide (B42300) proceeds in ethanol with acetic acid as the catalyst. tandfonline.com

| Catalyst | Type | Function | Example Reaction | Reference |

|---|---|---|---|---|

| Triethylamine | Base | Acid scavenger, promotes cyclization | Reaction of hydrazonoyl halides with thiosemicarbazones | researchgate.net |

| Polyvinyl Pyridine | Polymer-supported Base | Heterogeneous catalyst, acid scavenger | Used in composite materials for photocatalysis | mdpi.com |

| Acetic Acid | Acid | Activates carbonyl groups, promotes condensation | Condensation of α-haloketones with thioamides | nih.govtandfonline.com |

Preparation of Key Intermediates for this compound Synthesis

The construction of this compound requires the synthesis of precursors that contain the cyclopropyl and bromo moieties, which are then incorporated into the final thiazole structure.

The introduction of the cyclopropyl group at the 2-position of the thiazole ring typically begins with a precursor molecule already bearing this functionality. A common strategy is to use cyclopropanecarboxamide (B1202528), which can be converted to cyclopropanecarbothioamide, or to start with cyclopropanecarboxaldehyde.

Cyclopropanecarbothioamide: This key thioamide intermediate can be prepared from cyclopropanecarboxamide by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This thioamide is a direct precursor for the Hantzsch synthesis, where it reacts with a 1,3-dihalopropanone derivative to form the 2-cyclopropylthiazole ring.

Cyclopropanecarboxaldehyde: This aldehyde can be reacted with thiosemicarbazide to form 2-(cyclopropylmethylidene)hydrazinecarboxamide. tandfonline.com This intermediate can then undergo further reaction with α-haloketones to yield thiazole derivatives. tandfonline.com

Palladium-Catalyzed Cross-Coupling: An alternative advanced method involves the Suzuki-Miyaura cross-coupling reaction. While demonstrated for thiophenes, a similar strategy could be applied to thiazoles. This would involve coupling a 2-bromothiazole (B21250) derivative with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos). nih.gov This approach would form the C-C bond between the thiazole ring and the cyclopropyl group at a later stage of the synthesis.

| Precursor | Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| Cyclopropanecarbothioamide | Thionation of cyclopropanecarboxamide | Lawesson's reagent or P₄S₁₀ | organic-chemistry.org |

| 2-(Cyclopropylmethylidene)hydrazinecarboxamide | Condensation of cyclopropanecarboxaldehyde | Thiosemicarbazide, Acetic Acid | tandfonline.com |

| 2-Cyclopropylthiophene (by analogy) | Suzuki-Miyaura cross-coupling | Cyclopropylboronic acid, Pd(OAc)₂, SPhos | nih.gov |

Introducing a bromine atom at the 4-position of the thiazole ring can be achieved either by using a brominated building block in the Hantzsch synthesis or by direct bromination of a pre-formed 2-cyclopropylthiazole.

Using Brominated Building Blocks: The Hantzsch synthesis typically involves the reaction of a thioamide with an α-haloketone. To place a bromine at the 4-position, a di-halogenated ketone such as 1,3-dibromoacetone (B16897) or 1-bromo-3-chloroacetone can be used. For example, the reaction of cyclopropanecarbothioamide with 1,3-dibromoacetone would theoretically yield 4-bromo-2-cyclopropyl-5-(bromomethyl)thiazole, which would require a subsequent de-bromomethylation step. A more direct route would involve a precursor like 1,1-dibromo-2-propanone, though this can be complex. A very common and scalable approach is the synthesis of 2,4-dibromothiazole from 1,3-thiazolidine-2,4-dione in a single step. researchgate.netlookchem.com This 2,4-dibromothiazole can then serve as a versatile intermediate. The cyclopropyl group could be introduced at the 2-position via a selective coupling reaction, leaving the bromine at the 4-position intact. nih.gov

Direct Bromination: Direct electrophilic bromination of a pre-formed 2-cyclopropylthiazole is another viable strategy. Thiazoles are less reactive than thiophenes or furans, but the C5 position is generally the most susceptible to electrophilic attack. To achieve bromination at the C4 position, a directing group or a multi-step sequence may be necessary. A common method involves a halogen dance reaction or a lithiation-bromination sequence. For instance, 2,4-dihalothiazoles can be deprotonated at the 5-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net Alternatively, sequential bromination and debromination steps are used to produce specific bromo-thiazole isomers. lookchem.com For example, exhaustive bromination of a thiazole precursor followed by selective debromination can yield the desired isomer.

| Method | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| From Brominated Ketones | Hantzsch synthesis using a dihalo-ketone. | 1,3-Dibromoacetone | farmaciajournal.com |

| From Dibromothiazole | Using 2,4-dibromothiazole as a platform for further functionalization. | 2,4-Dibromothiazole, organometallic reagents | nih.govresearchgate.net |

| Lithiation-Bromination | Deprotonation of a thiazole ring followed by quenching with a bromine source. | LDA, CBr₄ or Br₂ | researchgate.net |

| Sequential Bromination/Debromination | Controlled addition and removal of bromine atoms to achieve specific isomers. | NBS, Br₂, Butyllithium | lookchem.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE, offering precise insights into the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. Analysis of a sample in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments. google.com

The proton on the thiazole (B1198619) ring (H-5) appears as a singlet at a chemical shift (δ) of 6.96 ppm. google.com The cyclopropyl (B3062369) group exhibits more complex signals due to the non-equivalent protons on the three-membered ring. The methine proton (CH) of the cyclopropyl group is observed as a triplet of triplets at 2.29 ppm, with coupling constants (J) of 8.0 and 5.0 Hz. google.com The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring appear as two multiplets in the range of 1.10-1.14 ppm. google.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Thiazole H-5 | 6.96 | s (singlet) | - | google.com |

| Cyclopropyl CH | 2.29 | tt (triplet of triplets) | 8.0, 5.0 | google.com |

| Cyclopropyl CH₂ | 1.10-1.14 | m (multiplet) | - | google.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In a deuterated chloroform (CDCl₃) solvent, the ¹³C NMR spectrum of this compound shows distinct peaks for each carbon atom. google.com

The carbon atom of the cyclopropyl group attached to the thiazole ring (C-methine) resonates at a chemical shift (δ) of 14.7 ppm. google.com The two methylene carbons (CH₂) of the cyclopropyl ring are observed at 11.4 ppm. google.com The specific assignments for the thiazole ring carbons were not detailed in the available literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Cyclopropyl C-methine | 14.7 | google.com |

| Cyclopropyl CH₂ | 11.4 | google.com |

Two-Dimensional NMR Techniques

Detailed experimental data from two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not available in the public domain. Such analyses would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the molecular ion and confirm the elemental composition, is not publicly available for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While patents mention the use of Electrospray Ionization Mass Spectrometry (ESI-MS) in reaction monitoring where this compound is a reactant, specific ESI-MS spectral data for the isolated compound itself is not provided in the available literature. ESI-MS would be particularly useful for confirming the molecular weight through the detection of the protonated molecular ion [M+H]⁺.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique utilized to determine the molecular weight of a compound. In this method, the sample is dissolved in a non-volatile liquid matrix, such as m-nitrobenzyl alcohol or glycerol, and is then bombarded by a high-energy beam of neutral atoms, typically xenon or argon. This process generates pseudomolecular ions, such as [M+H]⁺ (the protonated molecule), which can be detected by the mass spectrometer. This technique is particularly useful for polar and thermally labile molecules.

At present, specific Fast Atom Bombardment Mass Spectrometry (FAB-MS) data for this compound is not available in the cited research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the various functional groups present within a molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different bonds in the molecule. The resulting IR spectrum provides a unique "fingerprint" of the compound.

Currently, specific Infrared (IR) Spectroscopy data for this compound is not detailed in the available literature.

X-ray Crystallography for Solid-State Structural Determination

Specific X-ray crystallography data for this compound has not been reported in the reviewed scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the individual elements (carbon, hydrogen, nitrogen, sulfur, etc.) that constitute a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed chemical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

Detailed elemental analysis results for this compound are not currently available in the cited scientific references.

Computational and Theoretical Studies on 4 Bromo 2 Cyclopropyl 1,3 Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of a molecule. These methods are used to predict a molecule's geometry, orbital energies, and reactivity patterns. mdpi.com For a novel compound like 4-bromo-2-cyclopropyl-1,3-thiazole, DFT would provide fundamental insights into its chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial orientations of the cyclopropyl (B3062369) group relative to the thiazole (B1198619) ring. By calculating the energy of these different conformers, the most stable and likely conformation of the molecule can be identified. However, no specific geometry optimization or conformational analysis studies for this compound have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and electronic properties. researchgate.net It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor in reactions.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. researchgate.net Specific HOMO, LUMO, and energy gap values for this compound are not available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the map represent varying electrostatic potentials:

Red: Regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms like nitrogen and sulfur, indicating likely sites for electrophilic attack.

Blue: Regions of low electron density (positive potential), indicating likely sites for nucleophilic attack.

Green: Neutral or non-polar regions.

For this compound, an MEP map would highlight the electronegative nitrogen and sulfur atoms as red areas and potentially regions around the hydrogen atoms as blue. No specific MEP analysis for this molecule has been documented.

Global Chemical Reactivity Parameters

| Parameter | Description |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table describes the parameters that would be calculated in a typical study. No calculated values for this compound are currently available.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insight into the dynamic behavior of the cyclopropyl ring and its rotational flexibility relative to the thiazole ring in different environments, such as in a solvent or interacting with a biological target. This analysis goes beyond the static picture provided by geometry optimization. There are no published MD simulation studies for this specific compound.

In Silico Predictions of Biological Activities

In silico methods use computational models to predict the biological activity of a compound without conducting physical laboratory experiments. This often involves molecular docking, where a compound is computationally placed into the binding site of a biological target (like an enzyme or receptor) to predict its binding affinity and mode of interaction. mdpi.comnih.gov Thiazole-containing compounds are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netfrontiersin.org

A computational screening of this compound against various protein targets could suggest potential therapeutic applications. However, no specific in silico predictions of biological activity for this molecule have been reported in the scientific literature.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a powerful computational technique used to identify promising drug candidates from large chemical libraries. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening focuses on the principle that molecules with similar structures are likely to have similar biological activities. This method utilizes the structural information of known active compounds to identify new potential inhibitors. Pharmacophore modeling, a key component of ligand-based screening, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model is then used as a query to search for compounds in a database that match these features. nih.gov

Structure-based virtual screening , on the other hand, relies on the three-dimensional structure of the biological target, typically a protein. nih.gov Molecular docking simulations are performed to predict how well a small molecule, or ligand, can bind to the target's active site. This approach allows for the identification of compounds that are sterically and electrostatically complementary to the target, suggesting a higher likelihood of binding and subsequent biological effect. Collaborative virtual screening efforts have demonstrated success in rapidly expanding the structure-activity relationship (SAR) around initial hit compounds. nih.govacs.org For instance, a 2-arylpyrimidine was identified as a promising starting point in a high-throughput screen against kinetoplastid parasites, leading to further exploration of related scaffolds like 2-arylquinazolines through virtual screening. nih.govacs.org

ADME/Tox Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADME/Tox prediction models are invaluable for assessing these characteristics early in the drug discovery pipeline, saving time and resources. These models use computational algorithms to predict a compound's:

Absorption: The process by which a drug enters the bloodstream.

Distribution: The dissemination of a drug throughout the body's fluids and tissues.

Metabolism: The chemical transformation of a drug by the body.

Excretion: The elimination of the drug and its metabolites from the body.

Toxicity: The potential for the drug to cause adverse effects.

These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the presence of specific functional groups. While no specific ADME/Tox data for this compound is publicly available, general predictions for similar small molecules are routinely performed using various software platforms. These platforms often predict properties like potential hepatotoxicity, mutagenicity, and carcinogenicity.

| Property Category | Predicted Parameter |

| Absorption | Oral Bioavailability, Intestinal Absorption |

| Distribution | Blood-Brain Barrier Permeability, Plasma Protein Binding |

| Metabolism | Cytochrome P450 Inhibition/Induction |

| Excretion | Renal Clearance |

| Toxicity | hERG Inhibition, Mutagenicity, Carcinogenicity |

This table represents typical parameters assessed in ADME/Tox predictions for small molecules and is for illustrative purposes. Specific data for this compound is not available in the provided search results.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design, providing insights into the binding mode and affinity of a ligand for its target protein.

Identification of Potential Biological Targets (e.g., Secreted Aspartic Proteinase)

Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including secreted aspartic proteinases (SAPs). SAPs are considered significant virulence factors in pathogenic fungi like Candida albicans. uniprot.org These enzymes play a crucial role in the pathogen's ability to adhere to and invade host tissues, as well as evade the host immune system. nih.govnih.gov Specifically, SAPs like SAP2 are involved in tissue damage during superficial infections. uniprot.org The ability of these enzymes to degrade host proteins makes them attractive targets for the development of novel antifungal agents. uniprot.org Molecular docking studies can be employed to screen libraries of compounds, including those with a this compound scaffold, against the active site of SAPs to identify potential inhibitors.

Elucidation of Binding Modes and Affinities

Once a potential ligand-target pair is identified, molecular docking can further elucidate the specific interactions that stabilize the complex. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. The binding affinity, often expressed as a docking score or estimated binding energy, provides a quantitative measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and a higher likelihood of the ligand being an effective inhibitor. For example, in the study of 1,2,4-triazole (B32235) derivatives, molecular docking was used to demonstrate how hydrophobic interactions of alkyl groups influenced the affinity and selectivity for COX-1 or COX-2 enzymes. csfarmacie.cz

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and protein. |

This table describes common types of interactions analyzed in molecular docking studies to understand ligand-target binding.

Structure Activity Relationship Sar Analysis of 4 Bromo 2 Cyclopropyl 1,3 Thiazole Derivatives

Impact of Bromine Substitution on Biological Activity

The presence and position of a halogen atom, such as bromine, on a heterocyclic ring can significantly modulate a compound's biological activity. This is attributable to the halogen's influence on the molecule's electronic properties, lipophilicity, and its potential to form halogen bonds with biological targets.

In the context of thiazole (B1198619) derivatives, the introduction of a bromine atom at the C-4 position can have varied effects depending on the specific biological target. Generally, electron-withdrawing groups on the thiazole ring can enhance certain biological activities. nih.gov For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of a bromine atom on the phenyl ring at the 4-position of the thiazole was found to contribute to promising antimicrobial and anticancer activities. nih.gov Specifically, some of these bromo-substituted compounds exhibited significant inhibitory action against various bacterial and fungal strains, with activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Furthermore, certain derivatives demonstrated noteworthy anticancer potential against the MCF-7 human breast adenocarcinoma cell line. nih.gov

The position of the halogen substituent is also a critical determinant of activity. Studies on other heterocyclic systems have shown that the position of a bromo substituent can dramatically alter the biological effect, with para-substitution often being favored for enhanced activity. nih.gov This suggests that for derivatives of 4-bromo-2-cyclopropyl-1,3-thiazole, the bromine at the 4-position likely plays a key role in orienting the molecule within a receptor's binding site and influencing its electronic landscape, which are critical for its pharmacological effects.

Role of the Cyclopropyl (B3062369) Moiety in Pharmacological Efficacy

The cyclopropyl group is a small, rigid, and lipophilic moiety that has gained significant attention in drug design. Its unique conformational and electronic properties can confer several advantages to a drug molecule, including increased potency, enhanced metabolic stability, and improved membrane permeability.

In the case of 2-cyclopropyl-substituted thiazoles, the cyclopropyl ring can influence pharmacological efficacy through several mechanisms. Its rigidity can help to lock the molecule in a specific conformation that is favorable for binding to a biological target, thereby increasing potency. The lipophilicity of the cyclopropyl group can also enhance the molecule's ability to cross cell membranes and reach its site of action.

While direct SAR studies on this compound are limited, research on other thiazole derivatives containing a cyclopropyl fragment has highlighted its importance. For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated significant antifungal, anticonvulsant, and anti-Toxoplasma gondii activity. This underscores the potential of the cyclopropyl moiety to impart valuable pharmacological properties to the thiazole scaffold.

Influence of Substituents at Other Thiazole Ring Positions (e.g., C-2, C-5)

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Modifications at the C-2 and C-5 positions, in conjunction with the bromo and cyclopropyl groups of the parent molecule, can lead to significant changes in potency and selectivity.

Substituents at the C-2 Position: The C-2 position of the thiazole ring is a common site for modification. The introduction of different functional groups at this position can dramatically alter the molecule's interaction with biological targets. For instance, in a series of 2,4-disubstituted thiazoles, the nature of the substituent at the C-2 position was found to be a key determinant of antimicrobial activity.

Substituents at the C-5 Position: The C-5 position of the thiazole ring also offers a valuable handle for synthetic modification to modulate biological activity. The introduction of various substituents at this position can influence the molecule's electronic properties and steric profile. In some series of thiazole derivatives, substitution at the C-5 position has been shown to be critical for potent activity. For example, in a study of thiazole derivatives as potential inhibitors of vascular adhesion protein-1 (VAP-1), modifications at the C-5 position were explored to optimize inhibitory activity. nih.gov

The interplay between substituents at the C-2, C-4, and C-5 positions is crucial. A holistic approach to SAR, considering the combined effects of the 4-bromo, 2-cyclopropyl, and any additional substituents, is necessary to fully understand and optimize the biological activity of this class of compounds.

Correlation of Electronic and Steric Factors with Biological Outcomes

The biological activity of this compound derivatives is governed by a complex interplay of electronic and steric factors. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to correlate these physicochemical properties with pharmacological efficacy, providing insights for the design of more potent analogs.

Electronic Factors: The electronic nature of the substituents on the thiazole ring plays a critical role in determining the molecule's reactivity and its ability to interact with biological targets. The bromine atom at the C-4 position, being an electron-withdrawing group, significantly influences the electron density of the thiazole ring. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions with a receptor. QSAR studies on other thiazole series have often highlighted the importance of electronic descriptors, such as the Hammett constant (σ), in predicting biological activity.

Steric Factors: The size and shape of the molecule, dictated by its substituents, are crucial for its ability to fit into the binding pocket of a biological target. The cyclopropyl group at the C-2 position introduces a specific steric bulk and rigidity. Any additional substituents at other positions will further modify the molecule's three-dimensional shape. Steric parameters, such as molar refractivity (MR) and Taft's steric parameter (Es), are commonly used in QSAR models to quantify these effects. For instance, studies on other heterocyclic compounds have shown that both the size and shape of substituents can have a profound impact on their inhibitory activity against various enzymes. nih.gov

A comprehensive QSAR analysis of this compound derivatives would involve the systematic variation of substituents and the correlation of their electronic and steric properties with a measured biological outcome, such as enzyme inhibition or cellular potency.

Design of New Analogs Based on SAR Findings

The insights gained from SAR and QSAR analyses of this compound and related derivatives provide a rational basis for the design of new analogs with improved pharmacological properties. The goal is to optimize potency, selectivity, and pharmacokinetic profiles by making targeted structural modifications.

Based on the general principles of thiazole SAR, several strategies can be envisioned for the design of new analogs:

Modification of the C-2 Substituent: While retaining the beneficial cyclopropyl group, its replacement with other small, rigid, or lipophilic groups could be explored to fine-tune the steric and electronic properties at this position.

Variation of the C-4 Halogen: The bromine at the C-4 position could be replaced with other halogens (e.g., chlorine, fluorine) to investigate the impact of halogen size and electronegativity on activity. This could also influence the potential for halogen bonding.

Bioisosteric Replacements: Key functional groups could be replaced with their bioisosteres to improve properties such as metabolic stability or bioavailability without losing the essential interactions required for biological activity.

The design of new analogs is an iterative process. Newly synthesized compounds would be subjected to biological evaluation, and the resulting data would be used to refine the SAR models, leading to the next generation of more effective molecules. This cycle of design, synthesis, and testing is fundamental to the process of drug discovery. nih.gov

In Vitro Cytotoxicity and in Vivo Safety Assessment

Cytotoxicity Against Non-Cancerous Mammalian Cell Lines (e.g., Mouse L929 Fibroblast, African Green Monkey Kidney (VERO) Cells)

The in vitro cytotoxicity of a series of ten novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, which are structurally related to 4-bromo-2-cyclopropyl-1,3-thiazole, was evaluated against Mouse L929 fibroblast cells and African green monkey kidney (VERO) cells. researchgate.net The results indicated that the growth of Candida spp. and Toxoplasma gondii was inhibited at concentrations that were not cytotoxic to these non-cancerous cell lines. researchgate.net This suggests a degree of selectivity of these compounds for the tested pathogens over mammalian cells.

Detailed cytotoxicity data for these related thiazole (B1198619) derivatives are presented in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.

| Cell Line | Compound Series | Cytotoxicity Finding |

| Mouse L929 Fibroblast | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Growth of pathogens was inhibited at non-cytotoxic concentrations. researchgate.net |

| African Green Monkey Kidney (VERO) | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Growth of pathogens was inhibited at non-cytotoxic concentrations. researchgate.net |

Evaluation of General Toxicity Markers

No information is available in the provided search results regarding the evaluation of general toxicity markers for this compound or its closely related analogues.

Assessment of Potential for Adverse Neurological Effects (e.g., Motor Skills Impairment)

In an in vivo study, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, which are structurally similar to this compound, were assessed for their potential to impair motor skills in animals using the rotarod test. researchgate.net The results were noteworthy as none of the tested compounds impaired the animals' motor skills in this assay. researchgate.net This suggests that these particular thiazole derivatives may not produce adverse neurological effects related to motor coordination.

| Test | Compound Series | Finding |

| Rotarod Test | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | No impairment of motor skills observed in animals. researchgate.net |

Future Research Directions and Therapeutic Potential

Development of Advanced Synthetic Routes for Scalability

The successful clinical translation of any new chemical entity is contingent upon the development of efficient and scalable synthetic methodologies. For 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE, future research will likely focus on moving beyond traditional batch syntheses to more advanced and industrially viable manufacturing processes.

Key areas of development include:

Continuous Flow Synthesis: This technology offers significant advantages over batch processing, including improved safety, higher yields, and greater consistency. chemenu.comnih.govthieme.de For the synthesis of thiazole (B1198619) derivatives, continuous flow reactors can enable precise control over reaction parameters, leading to a more efficient and scalable production process. chemenu.comnih.govthieme.de

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazoles. wikipedia.org This method offers a greener and more efficient alternative to conventional heating. wikipedia.org

Catalytic Methods: The development of novel catalysts for the key bond-forming reactions in the synthesis of this compound could significantly enhance efficiency and reduce waste.

A comparative table of potential synthetic methods is presented below:

| Synthesis Method | Advantages | Disadvantages | Relevance to Scalability |

| Traditional Hantzsch Synthesis | Well-established for thiazoles. nih.gov | Often requires harsh conditions and can produce byproducts. | Moderate, may require significant optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficient. wikipedia.org | Specialized equipment required, potential for localized overheating. | High, offers significant speed and efficiency gains. |

| Continuous Flow Synthesis | High throughput, improved safety and control, consistent product quality. chemenu.comnih.govthieme.de | High initial investment, requires process optimization. | Very High, ideal for large-scale industrial production. |

Comprehensive Pharmacokinetic and Pharmacodynamic Investigations

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the pharmacological effects of this compound, is crucial for its development as a drug candidate.

Pharmacokinetic (PK) studies will need to investigate:

Oral Bioavailability: The presence of the cyclopropyl (B3062369) group may enhance metabolic stability, potentially leading to improved oral bioavailability. chemenu.com

Metabolic Pathways: Identifying the metabolic fate of the compound is essential to predict potential drug-drug interactions and to design more stable analogues.

Plasma Protein Binding: The extent of binding to plasma proteins will influence the free drug concentration and its therapeutic effect.

Pharmacodynamic (PD) studies will focus on:

Mechanism of Action: Elucidating the specific molecular targets and pathways through which the compound exerts its therapeutic effects. Thiazole derivatives have been shown to inhibit various enzymes, including DNA topoisomerase and protein kinases. nih.gov

Dose-Response Relationships: Determining the relationship between the dose of the compound and its pharmacological effect to establish a therapeutic window.

In Vivo Efficacy: Evaluating the therapeutic efficacy of the compound in relevant animal models of disease.

Targeted Drug Delivery Systems for Enhanced Efficacy

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. For this compound, particularly in the context of cancer therapy, targeted delivery could significantly enhance its therapeutic index.

Future research in this area may explore:

Liposomal Formulations: Encapsulating the compound within liposomes can improve its solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can be engineered to carry the drug and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to actively target specific cells or tissues. chemsigma.commdpi.comsigmaaldrich.com

Drug Conjugates: Covalently linking the compound to a targeting moiety, such as an antibody or a peptide that recognizes a tumor-specific antigen, can direct the drug specifically to cancer cells.

| Delivery System | Potential Advantages |

| Liposomes | Improved solubility, prolonged circulation, passive targeting via EPR effect. |

| Polymeric Nanoparticles | Controlled release, active and passive targeting capabilities, can carry high drug loads. chemsigma.commdpi.comsigmaaldrich.com |

| Drug Conjugates | High specificity for target cells, reduced systemic toxicity. |

Combination Therapy Approaches

Combining this compound with other therapeutic agents could lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent, thereby reducing toxicity.

Potential combination strategies include:

With Antifungal Agents: Studies on other cyclopropyl-thiazole derivatives have demonstrated synergistic antifungal effects when combined with existing antifungal drugs. chemscene.com This suggests a potential application for this compound in treating resistant fungal infections. chemscene.com

With Other Targeted Therapies: Combining with other targeted drugs that act on different signaling pathways could provide a more comprehensive blockade of disease progression.

Clinical Translation Prospects of Cyclopropyl-Thiazole Compounds

The ultimate goal of preclinical research is the successful translation of promising compounds into clinical use. While there are currently no clinical trials specifically for this compound, the broader class of cyclopropyl-thiazole derivatives holds significant promise.

The path to clinical translation will involve:

Preclinical Toxicology Studies: Rigorous evaluation of the compound's safety profile in preclinical models is a prerequisite for initiating human trials.

Investigational New Drug (IND) Application: Submission of a comprehensive data package to regulatory authorities (e.g., the FDA) to obtain permission to start clinical trials.

Phase I, II, and III Clinical Trials: A multi-phase process to evaluate the safety, dosage, efficacy, and side effects of the new drug in human subjects.

The diverse biological activities reported for related thiazole derivatives, including anticancer, antifungal, and anticonvulsant properties, suggest a wide range of potential therapeutic applications for this class of compounds, warranting further investigation and development. nih.govmdpi.com

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2-cyclopropyl-1,3-thiazole, and how can reaction efficiency be optimized?

Answer:

The synthesis of brominated thiazoles often involves cyclization reactions or halogenation of precursor molecules. A common approach for analogous compounds (e.g., bromothiazoles) is refluxing with reagents like thionyl chloride (SOCl₂) to activate carboxylic acids, followed by coupling with cyclopropane-containing amines or alcohols . For example, in sulfonylbenzamide derivatives, refluxing with excess SOCl₂ achieved >99% yield of acid chloride intermediates, which could be adapted for thiazole bromination . Optimization may include:

- Reaction time: Extended reflux (4+ hours) ensures complete conversion, as seen in triazole syntheses .

- Catalysis: Glacial acetic acid (5 drops) enhances imine formation in similar heterocyclic systems .

- Purification: Vacuum distillation removes unreacted reagents, critical for minimizing byproducts .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- FT-IR: Identify functional groups (e.g., C-Br stretch ~600 cm⁻¹, thiazole ring vibrations ~1470–1572 cm⁻¹) .

- NMR: ¹H/¹³C NMR can resolve cyclopropyl protons (δ ~0.5–2.5 ppm) and thiazole aromaticity .

- X-ray diffraction: Single-crystal analysis (e.g., SHELXTL software) confirms bond angles and spatial arrangement, as demonstrated for 2-bromo-4-phenyl-1,3-thiazole .

- Elemental analysis: Validate stoichiometry (e.g., ±0.3% deviation in C/H/N content) .

Advanced: What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

Answer:

The C-Br bond in this compound is susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:

- Electron-withdrawing effects: The thiazole ring’s electron-deficient nature activates the bromine for SNAr, as observed in sulfonylbenzamide systems .

- Steric hindrance: The cyclopropyl group may slow coupling kinetics; using bulky ligands (e.g., XPhos) improves yields in sterically crowded systems .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance metal catalyst activity in analogous reactions .

Advanced: How can computational methods predict the biological or material properties of this compound?

Answer:

- DFT calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or corrosion inhibition potential, as applied to thiazole derivatives in Na₂SO₄ solutions .

- Molecular docking: Screen for binding affinity to biological targets (e.g., enzymes) using software like AutoDock, validated by cytotoxic studies of oxazole derivatives .

- QSAR models: Correlate substituent effects (e.g., bromine vs. methyl groups) with activity using regression analysis of bioassay data .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:

Discrepancies may arise from dynamic vs. static structural features:

- Dynamic NMR: Detect conformational changes (e.g., cyclopropyl ring puckering) that affect solution-phase spectra but not solid-state X-ray data .

- Temperature-dependent studies: Vary measurement conditions to align solution and solid-state behaviors, as done for pyrazoline derivatives .

- Multi-technique validation: Cross-check with mass spectrometry (HRMS) and elemental analysis to rule out impurities .

Methodological: How should researchers design experiments to assess this compound’s corrosion inhibition efficacy?

Answer:

Adopt electrochemical and gravimetric protocols:

- Potentiostatic polarization: Measure corrosion current density (icorr) in Na₂SO₄ solutions, comparing inhibited vs. uninhibited systems .

- Weight loss analysis: Immerse metal samples (e.g., copper) for 24–72 hours, calculating inhibition efficiency (%) .

- Surface characterization: Use SEM/EDS post-experiment to confirm thiazole adsorption on metal surfaces .

Methodological: What statistical frameworks ensure robustness in bioactivity studies?

Answer:

- Triangulation: Combine quantitative (e.g., IC₅₀ assays) and qualitative data (e.g., microscopy of cell morphology) .

- Dose-response modeling: Fit data to Hill or Logit models for EC₅₀ determination, ensuring R² > 0.95 .

- Error analysis: Report confidence intervals (±SEM) for replicate experiments (n ≥ 3) .

Methodological: How can synthetic byproducts be minimized in large-scale preparations?

Answer:

- Process optimization: Use flow chemistry to control exothermic reactions (e.g., bromination) and reduce side-product formation .

- In-line monitoring: Implement FT-IR or HPLC to track reaction progress dynamically .

- Workup protocols: Layer crystallization (e.g., ethanol/water mixtures) selectively precipitates the target compound, as shown in sulfonamide syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.